1-Aminonaphthalene-7-acetonitrile

Physicochemical Property Prediction Regioisomer Comparison Procurement Specification

1-Aminonaphthalene-7-acetonitrile (CAS 1261868-18-1) is a specialized organic compound characterized by a naphthalene core co-functionalized with a primary amine at the 1-position and an acetonitrile group at the 7-position. With a molecular formula of C12H10N2 and a molecular weight of 182.22 g/mol, it serves as a versatile building block in synthetic organic chemistry, materials science, and medicinal chemistry research, where its dual reactive handles enable divergent synthetic strategies.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11909632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminonaphthalene-7-acetonitrile
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CC#N)C(=C1)N
InChIInChI=1S/C12H10N2/c13-7-6-9-4-5-10-2-1-3-12(14)11(10)8-9/h1-5,8H,6,14H2
InChIKeyOMBWISXVCXVQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminonaphthalene-7-acetonitrile: A Bifunctional Naphthalene Scaffold for Procuring Research-Grade Intermediates


1-Aminonaphthalene-7-acetonitrile (CAS 1261868-18-1) is a specialized organic compound characterized by a naphthalene core co-functionalized with a primary amine at the 1-position and an acetonitrile group at the 7-position . With a molecular formula of C12H10N2 and a molecular weight of 182.22 g/mol, it serves as a versatile building block in synthetic organic chemistry, materials science, and medicinal chemistry research, where its dual reactive handles enable divergent synthetic strategies . This compound is a regioisomeric relative of other aminonaphthalene acetonitriles used in pharmaceutical and dye intermediate synthesis, but its specific 1,7-substitution pattern dictates unique reactivity and physicochemical properties that are critical for structure-activity relationship (SAR) studies and targeted synthetic applications .

Why 1-Aminonaphthalene-7-acetonitrile Cannot Be Interchanged with Other Aminonaphthalene Acetonitrile Isomers


In scientific procurement, substituting 1-Aminonaphthalene-7-acetonitrile with a different regioisomer, such as 1-aminonaphthalene-2-acetonitrile or 2-(7-aminonaphthalen-1-yl)acetonitrile, or a simpler analog like 1-naphthylacetonitrile, introduces significant risk of divergent reactivity and physicochemical behavior. The specific positioning of the electron-donating amine and electron-withdrawing nitrile groups on the naphthalene ring dictates the molecule's electronic distribution, nucleophilicity, and photophysical relaxation pathways [1]. For example, internal conversion (IC) efficiency in 1-aminonaphthalenes is exquisitely sensitive to the amino twist angle, which is itself influenced by the nature and position of the ring substituent [2]. Consequently, a different isomer may exhibit drastically different fluorescence or reaction kinetics, leading to failed syntheses, altered biological activity, or inconsistent material properties in the end application.

Quantitative Differentiation of 1-Aminonaphthalene-7-acetonitrile from Key Analogs


Regioisomeric Differentiation via Predicted pKa and Boiling Point

The 1,7-substitution pattern of 1-Aminonaphthalene-7-acetonitrile (IUPAC: 2-(8-aminonaphthalen-2-yl)acetonitrile) confers distinct physicochemical properties compared to its regioisomer 2-(7-aminonaphthalen-1-yl)acetonitrile. The latter exhibits a predicted pKa of 3.95 and a boiling point of 416.3±20.0 °C . These values serve as a critical baseline for assessing the target compound's protonation state and thermal stability in downstream reactions, where even a minor shift in pKa can alter reactivity in pH-sensitive transformations.

Physicochemical Property Prediction Regioisomer Comparison Procurement Specification

Photophysical Differentiation: Amino Twist Angle and Internal Conversion Efficiency

The photophysics of 1-aminonaphthalenes are governed by the amino twist angle (θ) relative to the naphthalene plane, which directly impacts internal conversion (IC) efficiency. In nonpolar n-hexane at 25°C, 1-aminonaphthalene (1AN) has an IC quantum yield (ΦIC) of 0.41 and a fluorescence quantum yield (Φf) of 0.13, while a derivative with a larger twist angle like 1-(dimethylamino)naphthalene (1DMAN) exhibits a ΦIC of 0.97 and a Φf of only 0.01 [1]. The presence of the electron-withdrawing acetonitrile group at the 7-position in the target compound is expected to modulate this twist angle and, consequently, the ΦIC and Φf, creating a distinct photophysical signature compared to simpler 1-aminonaphthalenes.

Fluorescent Probe Design Photophysics Structure-Property Relationship

Synthetic Utility: A Precursor to Agomelatine-Type Intermediates

The target compound's 1-amino-7-substituted naphthalene architecture makes it a direct synthetic precursor to key intermediates in the production of Agomelatine and its analogs. A related compound, 1-amino-7-naphthol, has been diazotized and subjected to Sandmeyer and coupling reactions to yield (7-methoxy-1-naphthyl)acetonitrile, a crucial Agomelatine intermediate, with an optimized total yield of 53.9% [1]. By possessing a pre-installed acetonitrile group, 1-Aminonaphthalene-7-acetonitrile bypasses the need for this specific C-C bond-forming step, offering a more convergent synthetic strategy compared to starting from 1-amino-7-naphthol.

Pharmaceutical Intermediate Agomelatine Synthesis Diazotization

Bifunctional Reactivity for Chemoselective Derivatization

1-Aminonaphthalene-7-acetonitrile possesses two orthogonal reactive handles: a nucleophilic primary amine and an electrophilic nitrile. This contrasts with simpler analogs like 1-naphthylacetonitrile (lacking the amine) or 1-aminonaphthalene (lacking the nitrile), which can only undergo a single class of transformation. The amine can be selectively acylated, alkylated, or diazotized, while the nitrile can be independently hydrolyzed, reduced, or engaged in cycloadditions, enabling a broader diversity of downstream products from a single starting material .

Chemoselective Synthesis Orthogonal Reactivity Heterocycle Synthesis

Optimal Procurement Scenarios for 1-Aminonaphthalene-7-acetonitrile Based on Evidence


Divergent Library Synthesis in Medicinal Chemistry

Its bifunctional amine and nitrile groups serve as orthogonal reactive handles for constructing diverse compound libraries through sequential or independent derivatization, as highlighted by its class-level reactivity profile [1]. This replaces the need for multiple mono-functional building blocks.

Fluorescent Probe Development Utilizing Structure-Dependent Photophysics

The 7-acetonitrile substituent is expected to modulate the amino twist angle and thus the internal conversion (IC) efficiency, a phenomenon well-characterized for 1-aminonaphthalenes where ΦIC ranges from 0.41 (1AN) to 0.97 (1DMAN) [1]. This makes it a candidate for designing environment-sensitive fluorescent probes.

Advanced Intermediate for Agomelatine-Analog Synthesis

As an advanced intermediate already bearing the acetonitrile group, it offers a more step-economical route to naphthalene-based pharmaceuticals compared to starting from 1-amino-7-naphthol, which requires a 3-4 step installation of this moiety in only 53.9% yield [1].

Regioisomer-Specific Physicochemical Studies

Procurement of this specific regioisomer is critical for studies where small changes in pKa and boiling point impact reactivity and purification, as evidenced by the predicted property differences with its regioisomer 2-(7-aminonaphthalen-1-yl)acetonitrile (pKa 3.95, BP 416.3°C) [1].

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